Cas no 702664-43-5 (4-(2,4-Dioxo-1,4-dihydrothieno3,2-d-pyrimidin-3(2H)-yl)butanoic acid)

4-(2,4-Dioxo-1,4-dihydrothieno3,2-d-pyrimidin-3(2H)-yl)butanoic acid structure
702664-43-5 structure
商品名:4-(2,4-Dioxo-1,4-dihydrothieno3,2-d-pyrimidin-3(2H)-yl)butanoic acid
CAS番号:702664-43-5
MF:C10H10N2O4S
メガワット:254.262
MDL:MFCD04063015
CID:3166147
PubChem ID:5201191

4-(2,4-Dioxo-1,4-dihydrothieno3,2-d-pyrimidin-3(2H)-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2,4-Dioxo-1,4-dihydrothieno3,2-d-pyrimidin-3(2H)-yl)butanoic acid
    • 4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanoic acid
    • BBL007331
    • BS-3138
    • AKOS005744716
    • 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid
    • 4-{4-hydroxy-2-oxothieno[3,2-d]pyrimidin-3-yl}butanoic acid
    • CS-0314600
    • 4-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanoic acid
    • 4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanoic acid
    • STL133927
    • 702664-43-5
    • 4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]-pyrimidin-3(2H)-yl)butanoic acid
    • 4-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanoicacid
    • MDL: MFCD04063015
    • インチ: InChI=1S/C10H10N2O4S/c13-7(14)2-1-4-12-9(15)8-6(3-5-17-8)11-10(12)16/h3,5H,1-2,4H2,(H,11,16)(H,13,14)
    • InChIKey: WKIQTWKLNMZWBQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(O)CCCN1C(C2=C(NC1=O)C=CS2)=O

計算された属性

  • せいみつぶんしりょう: 254.03612798Da
  • どういたいしつりょう: 254.03612798Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 360
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

4-(2,4-Dioxo-1,4-dihydrothieno3,2-d-pyrimidin-3(2H)-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D104520-50mg
4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]-pyrimidin-3(2H)-yl)butanoic acid
702664-43-5
50mg
$ 215.00 2022-04-01
TRC
D104520-100mg
4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]-pyrimidin-3(2H)-yl)butanoic acid
702664-43-5
100mg
$ 355.00 2022-04-01
Apollo Scientific
OR310726-1g
4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid
702664-43-5
1g
£358.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1385270-1g
4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid
702664-43-5 95+%
1g
¥3060.00 2024-05-03
A2B Chem LLC
AI55205-5mg
4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2h)-yl)butanoic acid
702664-43-5 >97%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI55205-1mg
4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2h)-yl)butanoic acid
702664-43-5 >97%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI55205-100mg
4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2h)-yl)butanoic acid
702664-43-5 >97%
100mg
$404.00 2024-04-19
Apollo Scientific
OR310726-100mg
4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid
702664-43-5
100mg
£240.00 2025-02-20
Chemenu
CM269824-10g
4-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanoic acid
702664-43-5 95%
10g
$888 2021-08-18
Matrix Scientific
115113-1g
4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]-pyrimidin-3(2H)-yl)butanoic acid, >97%
702664-43-5 >97%
1g
$676.00 2023-09-06

4-(2,4-Dioxo-1,4-dihydrothieno3,2-d-pyrimidin-3(2H)-yl)butanoic acid 関連文献

4-(2,4-Dioxo-1,4-dihydrothieno3,2-d-pyrimidin-3(2H)-yl)butanoic acidに関する追加情報

Comprehensive Overview of 4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid (CAS No. 702664-43-5)

4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid (CAS No. 702664-43-5) is a heterocyclic organic compound with significant potential in pharmaceutical and biochemical research. This compound belongs to the thienopyrimidine family, a class of molecules known for their diverse biological activities. The presence of both dioxo and butanoic acid functional groups in its structure makes it a versatile intermediate for drug discovery and development.

In recent years, the scientific community has shown growing interest in thienopyrimidine derivatives due to their applications in targeting enzymes and receptors involved in various diseases. Researchers are particularly focused on their role in modulating kinase inhibitors, a hot topic in oncology and inflammation research. The compound's unique structure, featuring a thieno[3,2-d]pyrimidine core, allows for interactions with biological targets that are critical in signal transduction pathways.

The CAS No. 702664-43-5 is often searched in conjunction with terms like "synthetic routes", "biological activity", and "drug design", reflecting its relevance in medicinal chemistry. Its butanoic acid side chain enhances solubility, a property highly valued in the development of orally bioavailable drugs. This aligns with the current trend in pharmaceutical research to improve drug-like properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Another area of interest is the compound's potential as a building block for more complex molecules. Its dihydrothienopyrimidinone scaffold is a key motif in designing small-molecule therapeutics, particularly for conditions like metabolic disorders and autoimmune diseases. The integration of computational chemistry and AI-driven drug discovery has further accelerated the exploration of such compounds, making 702664-43-5 a subject of modern research methodologies.

From a synthetic perspective, 4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid offers opportunities for structure-activity relationship (SAR) studies. Researchers frequently investigate modifications to its thienopyrimidine core or butanoic acid tail to optimize potency and selectivity. Such efforts are often discussed in the context of fragment-based drug design and high-throughput screening, both of which are trending topics in drug development.

In summary, CAS No. 702664-43-5 represents a promising candidate for advancing medicinal chemistry and pharmacological research. Its structural features and functional groups align with contemporary demands for targeted therapies and precision medicine. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in discussions about innovative drug discovery and therapeutic innovation.

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